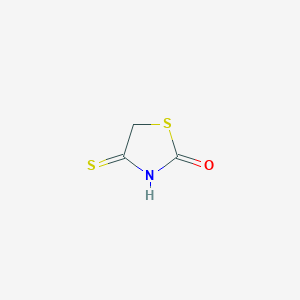

4-Thioxo-1,3-thiazolidin-2-on

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Thioxo-1,3-thiazolidin-2-one derivatives has been explored through various methods, including novel multicomponent reactions. A noteworthy approach is the simple one-pot method that efficiently yields 2-thioxo-1,3-thiazolidin-4-ones by reacting primary amines with carbon disulfide and fumaryl chloride in water, demonstrating the versatility and efficiency of synthesizing these compounds (Alizadeh & Zohreh, 2009). Additionally, solvent-free synthesis methods have also been developed, further illustrating the advancements in creating these thiazolidinone derivatives with high efficiency and environmental friendliness (Nasiri, Zolali, & Azimian, 2014).

Molecular Structure Analysis

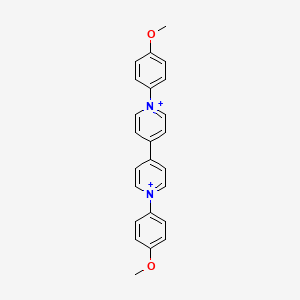

The molecular structure and crystalline features of specific 4-Thioxo-1,3-thiazolidin-2-one derivatives have been elucidated through X-ray diffraction and theoretical calculations, revealing detailed insights into their molecular conformations and interactions. Studies have highlighted the non-planar structure of these compounds and their potential as non-linear optical (NLO) materials due to their significant hyperpolarizability (Yahiaoui et al., 2019).

Chemical Reactions and Properties

4-Thioxo-1,3-thiazolidin-2-one compounds undergo various chemical reactions that highlight their reactivity and potential for functionalization. For instance, their ability to engage in [3 + 2] annulation reactions with azaoxyallyl cations and thiocarbonyls showcases the versatility of these scaffolds in synthesizing highly functionalized derivatives (Jaiswal et al., 2019). This reactivity underpins their utility in synthetic chemistry and potential medicinal chemistry applications.

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

4-Thioxo-1,3-thiazolidin-2-on: Derivate wurden ausgiebig auf ihr Potenzial als Antitumormittel untersucht. Das Thiazolidin-4-on-Gerüst ist eine entscheidende chemische Struktur, die signifikante Antitumoraktivitäten zeigt. Es wurde gezeigt, dass diese Verbindungen verschiedene Enzyme und Zelllinien hemmen, was zu ihrem Potenzial in der Krebstherapie beiträgt .

Antidiabetische Aktivität

Die Modifikation des Thiazolidin-4-on-Rings hat zur Entwicklung von Verbindungen mit bemerkenswerten antidiabetischen Eigenschaften geführt. Thiazolidin-2,4-dione, eine verwandte Gruppe von Verbindungen, sind bekannte Antidiabetika, die Affinität zu PPARγ zeigen, was die therapeutische Bedeutung dieses Gerüsts unterstreicht .

Antibakterielle Aktivität

Thiazolidin-4-on-Derivate haben auch antimikrobielle Eigenschaften gezeigt. Die strukturelle Flexibilität des Thiazolidin-4-on-Rings ermöglicht Modifikationen, die diese Aktivität verstärken können, wodurch diese Verbindungen wertvoll bei der Suche nach neuen antimikrobiellen Wirkstoffen werden .

Entzündungshemmende Aktivität

Die entzündungshemmenden Eigenschaften von This compound-Derivaten sind gut dokumentiert. Diese Verbindungen können strukturell optimiert werden, um ihre Wirksamkeit als entzündungshemmende Mittel zu verbessern, was für die Behandlung verschiedener chronischer Krankheiten entscheidend ist .

Antioxidative Aktivität

Diese Derivate zeigen antioxidative Aktivität, die für den Schutz von Zellen vor oxidativem Stress unerlässlich ist. Oxidativer Stress ist an zahlreichen Krankheiten beteiligt, und Antioxidantien spielen eine wichtige Rolle bei der Minderung dieser Auswirkungen .

Antivirale Aktivität

Die Forschung hat gezeigt, dass Thiazolidin-4-on-Derivate antivirale Eigenschaften haben können. Dies macht sie zu Kandidaten für die Entwicklung neuer antiviraler Medikamente, insbesondere angesichts neu auftretender Virusinfektionen .

Wirkmechanismus

Target of Action

Thiazolidin-4-one derivatives, a closely related class of compounds, have been reported to inhibit various enzymes and cell lines . For instance, certain thiazolidin-4-one derivatives have shown potent inhibitory activity against the cell division cycle phosphatase (CDC25) enzyme .

Mode of Action

For instance, some thiazolidin-4-one derivatives have been found to inhibit the CDC25 enzyme, which plays a crucial role in cell cycle progression .

Biochemical Pathways

Thiazolidin-4-one derivatives have been associated with a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . These activities suggest that these compounds may affect multiple biochemical pathways.

Pharmacokinetics

It’s known that the presence of sulfur in thiazolidine motifs enhances their pharmacological properties, and they are used as vehicles in the synthesis of valuable organic combinations .

Result of Action

Thiazolidin-4-one derivatives have shown a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s known that the synthesis of thiazolidine derivatives can be improved using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

4-Thioxo-1,3-thiazolidin-2-one plays a crucial role in various biochemical reactions. It interacts with multiple enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit enzymes such as JNK-stimulating phosphatase-1 (JSP-1) and cell division cycle phosphatase (CDC25), which are involved in cell signaling pathways . These interactions often result in the modulation of enzyme activity, leading to altered cellular responses. Additionally, 4-Thioxo-1,3-thiazolidin-2-one can bind to proteins involved in oxidative stress response, thereby exhibiting antioxidant properties .

Cellular Effects

4-Thioxo-1,3-thiazolidin-2-one exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to activate the PPARγ receptor, which plays a role in regulating glucose and lipid metabolism . Furthermore, 4-Thioxo-1,3-thiazolidin-2-one can induce apoptosis in cancer cells by affecting the expression of pro-apoptotic and anti-apoptotic genes . This compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of action of 4-Thioxo-1,3-thiazolidin-2-one involves several key processes. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of JSP-1 and CDC25 enzymes, which are involved in cell cycle regulation . Additionally, 4-Thioxo-1,3-thiazolidin-2-one can scavenge reactive oxygen species, thereby exhibiting antioxidant properties . This compound also influences gene expression by modulating transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Thioxo-1,3-thiazolidin-2-one can change over time. This compound is relatively stable under ambient conditions, but its stability may decrease under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that 4-Thioxo-1,3-thiazolidin-2-one can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . Its degradation products may also exhibit biological activity, which could influence the overall effects observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 4-Thioxo-1,3-thiazolidin-2-one vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects such as antioxidant and anti-inflammatory activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .

Metabolic Pathways

4-Thioxo-1,3-thiazolidin-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation . This compound can also affect metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism . Additionally, 4-Thioxo-1,3-thiazolidin-2-one can influence metabolite levels by altering the expression of genes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, 4-Thioxo-1,3-thiazolidin-2-one is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its uptake and distribution . This compound may also accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . The localization and accumulation of 4-Thioxo-1,3-thiazolidin-2-one can influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of 4-Thioxo-1,3-thiazolidin-2-one plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress response . The subcellular localization of 4-Thioxo-1,3-thiazolidin-2-one can also affect its interactions with biomolecules and its overall biological activity .

Eigenschaften

IUPAC Name |

4-sulfanylidene-1,3-thiazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NOS2/c5-3-4-2(6)1-7-3/h1H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSVDOIDJDJMDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=S)NC(=O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-[[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]benzoic acid methyl ester](/img/structure/B1227124.png)

![9-oxo-N-(1-phenylethyl)-3-bicyclo[3.3.1]nonanecarboxamide](/img/structure/B1227125.png)

![5-chloro-N-[2-(2-furanyl)-2-(1-pyrrolidinyl)ethyl]-2-methoxybenzamide](/img/structure/B1227127.png)

![2-ethyl-N-[1-[2-(1-piperidinyl)ethyl]-2-benzimidazolyl]-3-pyrazolecarboxamide](/img/structure/B1227132.png)

![2-Furanyl-(4,4,8-trimethyl-1-sulfanylidene-5-dithiolo[3,4-c]quinolinyl)methanone](/img/structure/B1227133.png)

![2-(4-bromophenoxy)-N-[4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide](/img/structure/B1227138.png)

![5-[(4-Hydroxy-3-methoxyphenyl)methylene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B1227142.png)

![1-Ethyl-2-[4-(4-methoxyphenyl)sulfonyl-1-piperazinyl]benzimidazole](/img/structure/B1227143.png)

![4-[[3-[(2-chlorophenyl)methyl]-5-cyclopropyl-7-triazolo[4,5-d]pyrimidinyl]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B1227146.png)

![2-amino-N-(3-ethoxypropyl)-1-(4-sulfamoylphenyl)-3-pyrrolo[3,2-b]quinoxalinecarboxamide](/img/structure/B1227148.png)